1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
Overview
Description
1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H13N3 . It is related to pyrrolidine, a cyclic secondary amine .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C8H13N3 . It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Enzyme Metabolism
The study of cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, highlights the importance of chemical inhibitors in predicting drug-drug interactions (DDIs). While the compound "1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole" specifically isn't mentioned, the research on chemical inhibitors for various CYP isoforms provides a foundation for understanding how similar compounds could be used to influence drug metabolism and interactions. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs (Khojasteh et al., 2011).
Organophosphorus Azoles and Stereochemical Structure
Research on organophosphorus azoles, including pyrazoles, provides insight into the stereochemical structure of these compounds using NMR spectroscopy and quantum chemistry. This includes the study of tetra-, penta-, and hexacoordinated phosphorus atoms, highlighting the complex chemistry of pyrazole derivatives and their potential applications in various scientific fields (Larina, 2023).
Medicinal Chemistry and Biological Activities
Methyl-substituted pyrazoles, including structures similar to "this compound," have shown a wide spectrum of biological activities. These compounds are potent medicinal scaffolds with significant applications in medicinal chemistry, demonstrating the versatility and therapeutic potential of pyrazole derivatives (Sharma et al., 2021).
Kinase Inhibitors and Pyrazolo[3,4-b]pyridine
The use of pyrazolo[3,4-b]pyridine scaffolds in the design of kinase inhibitors illustrates the chemical versatility of pyrazole derivatives. These compounds can bind to multiple kinase targets, showcasing the potential for "this compound" and similar compounds in drug development and therapeutic applications (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, part of the "this compound" structure, is extensively used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review emphasizes the therapeutic potential and versatility of the pyrrolidine scaffold in the development of new biologically active compounds (Li Petri et al., 2021).
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDKFDJRJTVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211542-11-8 | |
Record name | 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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